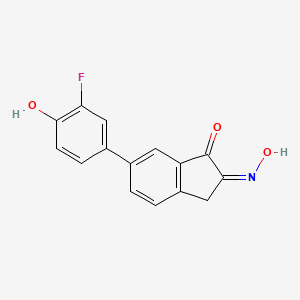
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound features a fluoro-substituted hydroxyphenyl group and a hydroxyimino group attached to an indene core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one typically involves multi-step organic reactions. One common approach is to start with 3-fluoro-4-hydroxyphenylacetic acid as a precursor . The synthetic route may include steps such as:
Formation of the Indene Core: Cyclization reactions to form the indene structure.
Introduction of the Hydroxyimino Group: Oximation reactions to introduce the hydroxyimino functionality.
Fluorination and Hydroxylation: Specific conditions to introduce the fluoro and hydroxy groups on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on estrogen receptors or other cellular targets, influencing various biological processes . The exact pathways and molecular interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-hydroxyphenylacetic acid: Shares the fluoro and hydroxyphenyl groups but lacks the indene core and hydroxyimino group.
3-Fluoro-4-hydroxybenzeneboronic acid: Contains similar functional groups but differs in its boronic acid functionality.
Uniqueness
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one is unique due to its specific combination of functional groups and its indene core structure
Eigenschaften
Molekularformel |
C15H10FNO3 |
|---|---|
Molekulargewicht |
271.24 g/mol |
IUPAC-Name |
(2Z)-6-(3-fluoro-4-hydroxyphenyl)-2-hydroxyimino-3H-inden-1-one |
InChI |
InChI=1S/C15H10FNO3/c16-12-6-9(3-4-14(12)18)8-1-2-10-7-13(17-20)15(19)11(10)5-8/h1-6,18,20H,7H2/b17-13- |
InChI-Schlüssel |
XIWQAWUOXXYWMB-LGMDPLHJSA-N |
Isomerische SMILES |
C\1C2=C(C=C(C=C2)C3=CC(=C(C=C3)O)F)C(=O)/C1=N\O |
Kanonische SMILES |
C1C2=C(C=C(C=C2)C3=CC(=C(C=C3)O)F)C(=O)C1=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















